molecular formula C8H7ClO2 B1194993 3-Chloro-4-methoxybenzaldehyde CAS No. 4903-09-7

3-Chloro-4-methoxybenzaldehyde

Cat. No.: B1194993
CAS No.: 4903-09-7
M. Wt: 170.59 g/mol
InChI Key: WYVGYYIZXPXHAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzaldehyde, also known as 3-chloro-p-anisaldehyde, is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is a white to almost white crystalline powder and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amines, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For example, it may inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression. Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and cell death. These adverse effects are often dose-dependent and can be observed in various tissues and organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form the corresponding carboxylic acid, which can then enter further metabolic processes. Additionally, the compound can undergo phase II metabolism, involving conjugation reactions with glutathione or other endogenous molecules, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, specific transporters or binding proteins may facilitate its uptake and distribution within different cellular compartments. The compound’s localization and accumulation can influence its overall activity and function .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its biochemical effects. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, affecting the function of enzymes and other proteins within these organelles. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of 3-chloro-4-hydroxybenzaldehyde. The reaction is typically carried out by adding finely powdered potassium carbonate to a solution of 3-chloro-4-hydroxybenzaldehyde in acetone under nitrogen. Dimethyl sulfate is then added slowly at room temperature and stirred for 30 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar methylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxybenzaldehyde is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-chloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVGYYIZXPXHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197671
Record name 3-Chloroanisaldehyde
Source EPA DSSTox
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4903-09-7
Record name 3-Chloro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4903-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroanisaldehyde
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Record name 3-Chloroanisaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-p-anisaldehyde
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Synthesis routes and methods I

Procedure details

Following a similar procedure to that described in reference example 3, but starting from 3-chloro-4-hydroxybenzaldehyde instead of 4-hydroxybenzaldehyde and using methyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (97% yield).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (2.9 g, 18.412 mmol) in DMF (30 mL) was added K2CO3 (7.6 g, 55.238 mmol). CH3I (7.80 g, 55.238 mmol) was then added slowly at RT under an inert atmosphere. After addition was completed, the reaction mixture was brought to 80° C. and stirred for 1 h. The reaction mixture was quenched with water (20 mL) and extracted with EtOAc (2×50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde (2.78 g, 93%) as a yellow solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (153 g) in dimethylformamide (500 ml) was added potassium carbonate (203 g) under ice-cooling, followed by iodomethane (91.3 ml). After stirring at ambient temperature for 2 hours, the mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The combined organic layer were washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The oily residue was triturated with n-hexane to obtain 3-chloro-4-methoxybenzaldehyde (156 g) as a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of 3-chloro-4-methoxybenzaldehyde?

A: this compound is not only a synthetic compound but also a natural product. It has been isolated from cultures of the white rot fungus Bjerkandera adusta [, ] and the fungus Lepista diemii Singer []. Interestingly, Bjerkandera adusta utilizes a meta-specific halogenation mechanism to produce this compound, incorporating chlorine atoms specifically at the meta position of the aromatic ring during biosynthesis [].

Q2: How does the structure of this compound influence its conformational behavior?

A: this compound exists primarily as two nearly degenerate conformers, denoted as cis and trans, which differ in the orientation of the aldehyde group relative to the chlorine atom on the aromatic ring []. These conformers can interconvert through UV irradiation at specific wavelengths. For example, irradiation between 302-299 nm induces conversion from the slightly higher energy cis conformer to the trans form, while irradiation between 298-296 nm induces the reverse process []. This selective photoisomerization highlights the impact of subtle structural differences on the compound's response to light.

Q3: Can you elaborate on the spectroscopic characteristics of this compound?

A: Detailed spectroscopic analyses, including FT-Raman and infrared spectroscopy, have been conducted on this compound []. These studies provide valuable information regarding the vibrational modes and structural features of the molecule. Researchers often use this data to identify and characterize the compound in various settings.

Q4: Does this compound exhibit any notable biological activities?

A: Research suggests that this compound, identified as a volatile organic compound emitted by the white-rot fungus Anthracophyllum discolor. Sp4, exhibits antifungal properties []. This discovery suggests potential applications for this compound in biocontrol strategies against plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei [].

Q5: Have there been any studies on the photochemical behavior of this compound?

A: Yes, matrix isolation infrared spectroscopy studies have been conducted to investigate the photochemistry of this compound []. Interestingly, under UV irradiation at a higher energy level (250 nm), both the cis and trans conformers of the compound undergo decarbonylation, losing a carbon monoxide molecule []. This finding reveals the compound's susceptibility to photodegradation and highlights the importance of considering light exposure in its handling and potential applications.

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